molecular formula C24H23N3O2S B2953914 (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone CAS No. 897470-88-1

(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone

Cat. No.: B2953914
CAS No.: 897470-88-1
M. Wt: 417.53
InChI Key: WREYGXUDLSJZDV-UHFFFAOYSA-N
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Description

(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone: . This compound features a benzo[d]thiazole ring system substituted with an ethoxy group at the 6-position, a piperazine ring, and a naphthalene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. One common approach is to react a suitable thiazole derivative with an ethoxy group in the presence of a base. The resulting intermediate is then reacted with piperazine to introduce the piperazine ring. Finally, the naphthalene moiety is added through a coupling reaction with naphthalen-1-yl carbonyl chloride.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The ethoxy group can be oxidized to form an ethyl ester.

  • Reduction: : The naphthalene ring can be reduced to produce a dihydro-naphthalene derivative.

  • Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with different reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

  • Substitution: : Nucleophiles like amines and alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Ethyl benzoate

  • Reduction: : Dihydro-naphthalene derivatives

  • Substitution: : Piperazine derivatives with various substituents

Scientific Research Applications

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules.

  • Biology: : It has been investigated for its biological activity, including potential antimicrobial properties.

  • Medicine: : Research has explored its use as a lead compound for drug development, particularly in the treatment of inflammatory diseases.

  • Industry: : It can be used in the production of advanced materials and as an intermediate in organic synthesis.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the combination of the benzo[d]thiazole and naphthalene rings. Similar compounds include:

  • Benzo[d]thiazole derivatives: : These compounds share the benzo[d]thiazole core but may have different substituents.

  • Naphthalene derivatives: : These compounds contain the naphthalene ring but lack the benzo[d]thiazole moiety.

  • Piperazine derivatives: : These compounds feature the piperazine ring but may have different attached groups.

Properties

IUPAC Name

[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S/c1-2-29-18-10-11-21-22(16-18)30-24(25-21)27-14-12-26(13-15-27)23(28)20-9-5-7-17-6-3-4-8-19(17)20/h3-11,16H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREYGXUDLSJZDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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